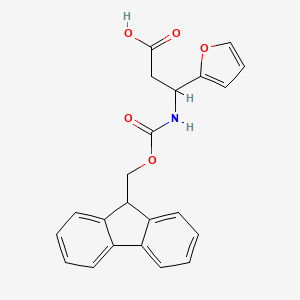

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid

Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . The compound features a furan-2-yl substituent, a five-membered aromatic oxygen heterocycle, which influences its electronic and steric properties. This structural motif is critical in designing peptides with tailored interactions for pharmaceutical or material science applications.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Drug Design

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity and specificity.

Case Study:

A study demonstrated the synthesis of novel antibacterial agents using this compound as a core structure. The derivatives exhibited significant antibacterial activity against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on this framework .

Fmoc Chemistry

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS). The (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid can be incorporated into peptides to enhance stability and solubility.

Process Overview:

- Protection : The amino group is protected by the Fmoc group to prevent premature reactions.

- Coupling : The protected amino acid is coupled with other amino acids on a resin.

- Deprotection : The Fmoc group is removed using a base, allowing for further coupling reactions.

This methodology has been pivotal in synthesizing complex peptides that are otherwise challenging to produce .

Artificial Enzymes

Research has explored the use of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid in designing artificial enzymes that mimic natural catalytic processes.

Findings:

The incorporation of this compound into polymeric structures has shown promise in enhancing catalytic efficiency through improved substrate binding and stabilization of transition states . This approach could lead to advancements in biocatalysis and synthetic biology.

Crystallography Studies

The compound's ability to form stable complexes with proteins has made it useful in structural biology for crystallography studies, aiding in understanding protein-ligand interactions.

Example Application:

Crystallization trials involving this compound have led to high-resolution structures of enzyme complexes, providing insights into the mechanisms of enzyme action and facilitating drug design efforts aimed at specific targets .

Mechanism of Action

The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid involves the protection of the amino group during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and properties of analogous Fmoc-protected amino acids:

*Calculated molecular weight based on formula.

Key Observations:

- Furan-2-yl vs.

- Aromatic vs. Heteroaromatic Substituents : Fluorinated phenyl groups (e.g., 2,4,5-trifluorophenyl) enhance metabolic stability and lipophilicity, making them favorable in drug design . Indole derivatives (e.g., 6-chloroindol-3-yl) mimic tryptophan side chains, enabling targeted biological interactions .

- Steric Effects : The o-tolyl group introduces steric hindrance due to the methyl substituent, which may influence coupling efficiency in SPPS .

Physicochemical and Analytical Data

- Purity : The o-tolyl variant (99.76% HPLC purity) is exceptionally well-characterized, while the thiophene derivative (95%) may require additional purification for sensitive applications .

- Spectroscopic Characterization : Only the o-tolyl compound has reported 1H NMR consistency, underscoring its reliability in synthetic workflows .

- Stability : Most compounds require storage at -20°C, indicating sensitivity to thermal degradation or oxidation.

Biological Activity

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid, commonly referred to as Fmoc-D-furylalanine, is a non-natural amino acid derivative that has garnered attention in various fields of biochemical research, particularly in peptide synthesis and drug development. This article delves into its biological activities, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₉H₁₉NO₃

- Molecular Weight : 313.36 g/mol

- IUPAC Name : (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propanoic acid

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in the synthesis of peptides due to its stability and ease of removal.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Fmoc-D-furylalanine. For instance, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific protein interactions critical for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Inhibition of cell cycle progression |

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.0 | Disruption of mitochondrial function |

Protein Interaction Studies

Fmoc-D-furylalanine has been studied for its ability to interact with various proteins, particularly those involved in signaling pathways. It serves as a useful tool in understanding protein-ligand interactions due to its unique structure.

Case Study: Protein Tyrosine Phosphatases (PTPs)

Research has demonstrated that Fmoc-D-furylalanine derivatives can inhibit certain protein tyrosine phosphatases, which are crucial in regulating cellular processes such as growth and differentiation. This inhibition can lead to altered signaling pathways, providing insights into potential therapeutic applications for diseases characterized by dysregulated PTP activity.

Synthesis Methods

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-furan-2-YL-propionic acid typically involves several steps:

- Protection of Amino Group : The amino group of the starting material is protected using the Fmoc group.

- Coupling Reaction : The protected amino acid is coupled with a furan-containing moiety using standard peptide coupling techniques.

- Deprotection : The Fmoc group is removed under basic conditions to yield the final product.

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Protection | Fmoc group introduction on amino group |

| Coupling | Reaction with furan derivative |

| Deprotection | Removal of Fmoc using piperidine or similar base |

Applications in Drug Development

The unique properties of Fmoc-D-furylalanine make it an attractive candidate for drug development, particularly in creating peptide-based therapeutics. Its ability to modulate protein interactions opens avenues for designing inhibitors targeting specific pathways implicated in diseases such as cancer and diabetes.

Q & A

Q. What are the optimal conditions for Fmoc deprotection during solid-phase peptide synthesis (SPPS) using this compound?

The Fmoc group is typically removed using 20% piperidine in dimethylformamide (DMF) for 10–30 minutes under inert conditions. This step ensures selective cleavage without damaging the peptide backbone. Post-deprotection, thorough washing with DMF is critical to remove residual reagents .

Q. How should researchers characterize the purity and identity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 260–300 nm (for Fmoc absorption) is standard. Confirm mass accuracy via MALDI-TOF or ESI-MS. Nuclear magnetic resonance (NMR) (¹H/¹³C) verifies structural integrity, focusing on the Fmoc aromatic protons (δ 7.3–7.8 ppm) and furan protons (δ 6.2–7.4 ppm) .

Q. What storage conditions are recommended to maintain stability?

Store at -20°C in a tightly sealed, light-resistant container under argon or nitrogen. Desiccate to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture or bases, which can prematurely cleave the protecting group .

Advanced Research Questions

Q. How can solubility challenges during coupling reactions be mitigated?

Solubility issues in SPPS often arise from the hydrophobic Fmoc group. Optimize solvent systems by adding polar aprotic co-solvents (e.g., N-methylpyrrolidone) or chaotropic agents (e.g., urea). Pre-activation with hydroxybenzotriazole (HOBt) or Oxyma Pure improves coupling efficiency in poorly soluble derivatives .

Q. What analytical methods confirm stereochemical integrity at the α-carbon?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and hexane/isopropanol gradients. Circular dichroism (CD) spectroscopy can also detect conformational changes indicative of racemization. Cross-validate with X-ray crystallography for absolute configuration .

Q. How can researchers resolve contradictions between mass spectrometry (MS) and NMR data?

Discrepancies (e.g., correct MS but impure NMR) suggest incomplete deprotection or side reactions. Employ orthogonal purification (e.g., preparative HPLC) and re-analyze fractions. Use 2D NMR (COSY, HSQC) to isolate overlapping signals from byproducts .

Q. What strategies improve coupling efficiency in sterically hindered peptide sequences?

Implement microwave-assisted synthesis (50–60°C, 10–20 W) to enhance reaction kinetics. Use double coupling protocols with HBTU/DIPEA and extended reaction times (≥1 hour). Alternatively, incorporate pseudoproline dipeptides to reduce steric hindrance .

Q. How can side reactions involving the furan ring be minimized?

The furan moiety is prone to oxidation under acidic or oxidative conditions. Substitute trifluoroacetic acid (TFA) in cleavage cocktails with milder alternatives (e.g., HCO₂H/H₂O). Avoid prolonged exposure to light or metal ions, which catalyze ring-opening reactions .

Safety and Hazard Mitigation

Q. What precautions are necessary given incomplete toxicity data?

Assume acute toxicity (oral, dermal, inhalation) based on structurally similar Fmoc-amino acids (GHS Category 4). Use fume hoods, nitrile gloves, and safety goggles. Monitor for respiratory irritation (H335) and skin sensitization (H315) during handling .

Q. How should accidental exposure be managed?

Q. Methodological Notes

- Synthesis Optimization: Microwave-assisted synthesis reduces racemization risks compared to conventional heating .

- Analytical Cross-Validation: Combine HPLC retention times with MS/MS fragmentation patterns to distinguish isobaric impurities .

- Environmental Controls: Use activated carbon filters in lab vents to capture volatile reagents (e.g., piperidine) during deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.